molecular formula C9H11NO3 B13907388 Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate

Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate

Cat. No.: B13907388
M. Wt: 181.19 g/mol
InChI Key: ZCQRYOJZHHIJFU-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with a unique structure that includes a pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the reaction of pyridine derivatives with esterifying agents under controlled conditions. One common method involves the condensation of 2-oxo-1,2-dihydropyridine with methyl acrylate in the presence of a base catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to receptors, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-(2-oxo-1H-pyridin-4-yl)propanoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)3-2-7-4-5-10-8(11)6-7/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

ZCQRYOJZHHIJFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=O)NC=C1

Origin of Product

United States

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